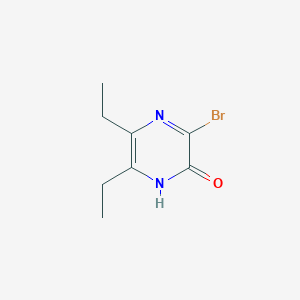

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It belongs to the class of pyrazinones and is commonly used in various research studies as a building block for the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

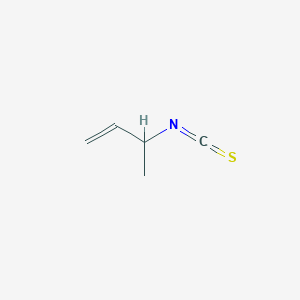

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one serves as a crucial intermediate in the synthesis of heterocyclic compounds. A study outlined the practical synthesis of 3-bromo-4-alkyl-6-aryl-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines. The presence of a bromine atom on the double bond facilitates further reactions such as aziridination or bromine displacement with an amine, leading to the production of fused bicyclic N-allyl-aziridines or 3-amino-substituted 5,6-dihydropyridin-2-ones, depending on the substituents on the six-membered ring (Cardillo et al., 2004).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of this compound derivatives has led to the discovery of its utility in constructing potent, selective, and long-acting opioid mimetics. For instance, derivatives with two aminoalkyl groups at positions 3 and 6 have been identified as efficient tools for this purpose. However, it was found that catalytic hydrogenation to remove protective groups could lead to side reactions, including immediate deamination, highlighting the compound's sensitivity under certain conditions (Miyazaki et al., 2005).

Applications in Heterocyclic Chemistry

The compound has found applications in the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. This precursor reacts with various nucleophiles to construct a wide range of heterocyclic compounds, demonstrating the versatility and reactivity of the bromo-dihydropyrazinone scaffold in facilitating the formation of complex molecules with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Synthetic Methodologies

In addition to its role as a building block in organic synthesis, the compound's reactivity has been leveraged in developing novel synthetic methodologies. For example, its utility in cyclisation reactions onto azoles for the creation of tri- and tetra-cyclic heterocycles has been documented. Such reactions employ 2-(2-bromophenyl)ethyl groups as radical precursors, which undergo intramolecular homolytic aromatic substitution onto azoles, showcasing the compound's contribution to advancing synthetic organic chemistry (Allin et al., 2005).

Eigenschaften

IUPAC Name |

3-bromo-5,6-diethyl-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-3-5-6(4-2)11-8(12)7(9)10-5/h3-4H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASVKRDPGUCHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=O)N1)Br)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)

![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)

![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

![N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide](/img/structure/B2396772.png)

![3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2396774.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)

![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)

![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)